molecular formula C16H14N2O B596587 3-(4-Cyanophenyl)-N,N-dimethylbenzamide CAS No. 1365272-68-9

3-(4-Cyanophenyl)-N,N-dimethylbenzamide

Cat. No. B596587
CAS RN: 1365272-68-9
M. Wt: 250.301
InChI Key: PLDUDKRUOJZFAK-UHFFFAOYSA-N
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Description

The compound “(E)-3-(4-Cyanophenyl)acrylic acid” is similar to the one you’re asking about . It has a CAS Number of 16642-94-7 and a molecular weight of 173.17 .


Synthesis Analysis

There’s a paper discussing the synthesis of compounds using aroyl isocyanate and 4-aminobenzonitrile . This might provide some insight into the synthesis of similar compounds.


Chemical Reactions Analysis

There are studies on the chemical reactions of related compounds . These might provide some insight into the possible reactions of “3-(4-Cyanophenyl)-N,N-dimethylbenzamide”.


Physical And Chemical Properties Analysis

The compound “3-(4-Cyanophenyl)acrylic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 380.4±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

Biomedical Applications: Polymer Synthesis

3-(4-Cyanophenyl)-N,N-dimethylbenzamide can be utilized in the synthesis of biomedical polymers. These polymers are crucial in creating new polymeric matrices from unsaturated carboxylates, which are employed in various biomedical and bioengineering applications, including ophthalmology, orthopedics, dentistry, tissue engineering, and drug delivery systems .

Antibacterial Agents: Organotin Compound Synthesis

This compound is a key component in synthesizing organotin compounds, which exhibit significant antibacterial properties. Such compounds have been shown to inhibit the development of resistant strains or microbial biofilms on inert surfaces, which is vital in controlling hospital-acquired infections .

Chemical Sensing: Porphyrin Metal-organic Frameworks

In the field of chemical sensing, 3-(4-Cyanophenyl)-N,N-dimethylbenzamide can be integrated into porphyrin metal-organic frameworks (MOFs). These MOFs are used for detecting a variety of targets such as metal ions, anions, explosives, biomolecules, pH levels, and toxins due to their high surface area and porosity, which enhance sensitivity and specificity .

Catalysis: Photocatalytic Applications

The compound’s structure allows it to be part of catalytic systems, particularly in photocatalysis. This application is crucial for environmental remediation processes, where the compound can facilitate the breakdown of pollutants under light irradiation .

Agricultural Chemistry: Herbicide Development

In agriculture, 3-(4-Cyanophenyl)-N,N-dimethylbenzamide derivatives can be used to develop herbicides. These compounds, when combined with other active molecules, can effectively control weeds and other unwanted plant growth, contributing to increased crop yields .

Pharmaceutical Research: Antitumor Activity

Research has indicated that derivatives of this compound may possess antitumor activities. This opens up potential avenues for developing new anticancer drugs that can target resistant cancer cells and possibly intercalate into DNA strands .

Material Science: Metal-Containing Polymers

The compound can generate metal-containing polymers suitable for various medical purposes. These polymers can be designed to have specific properties, such as biocompatibility and degradability, making them suitable for implants and other medical devices .

Environmental Science: Adsorption and Removal of Contaminants

Due to its structural properties, 3-(4-Cyanophenyl)-N,N-dimethylbenzamide can be used in environmental science for the adsorption and removal of contaminants from water bodies. This application is essential for maintaining clean water sources and for the treatment of industrial wastewater .

Mechanism of Action

A mechanism of action related to hydrazine, which might be relevant, involves the Wolff-Kishner reduction . This process involves the conversion of carbonyl groups to methylene groups.

Safety and Hazards

The safety data sheet for “4-Cyanophenyl isocyanate” indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It’s important to handle similar compounds with care.

Future Directions

There are ongoing studies on the synthesis and applications of related compounds . These might provide some insight into the future directions of research involving “3-(4-Cyanophenyl)-N,N-dimethylbenzamide”.

properties

IUPAC Name

3-(4-cyanophenyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-18(2)16(19)15-5-3-4-14(10-15)13-8-6-12(11-17)7-9-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDUDKRUOJZFAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742913
Record name 4'-Cyano-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Cyanophenyl)-N,N-dimethylbenzamide

CAS RN

1365272-68-9
Record name 4'-Cyano-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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